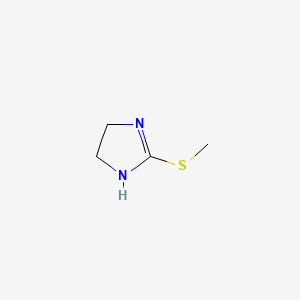

2-(Methylthio)-4,5-dihydro-1H-imidazole, 95%

Descripción general

Descripción

2-(Methylthio) compounds are often used as important raw materials and intermediates in organic synthesis, pharmaceuticals, and agrochemicals . They are typically degradation products of biocides used in various industries .

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, 2-(Methylthio)aniline is used as an important raw material and intermediate in organic synthesis .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques . For instance, the IR spectrum of a similar compound showed peaks corresponding to different functional groups .Chemical Reactions Analysis

2-(Methylthio) compounds can participate in various chemical reactions. For instance, 1,1-bis(methylthio)-2-nitroethylene could be transformed into the corresponding nitrile oxide in superacidic medium .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as hardness, topography, and hydrophilicity are known to be important parameters .Aplicaciones Científicas De Investigación

Imidazole Derivatives as Therapeutic Agents

Imiquimod and Analogs : Imiquimod, an imidazole derivative, and its analogs are recognized for their immunomodulatory effects. These compounds activate the immune system through the localized induction of cytokines, demonstrating antiviral, antiproliferative, and antitumor activities. Imiquimod is a topical agent used to treat various cutaneous diseases, including genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis (Syed, 2001).

Broad Pharmacological Activities : Imidazole derivatives exhibit a wide range of pharmacological activities. These include anti-infective potentials against various pathogens. The structural uniqueness of the imidazole nucleus contributes to its inimitable role in living organisms, making these derivatives a focus of intensive scientific exploration (Sharma et al., 2016).

Antimicrobial Activities : The antimicrobial potential of imidazole compounds has been emphasized, with applications in developing antifungal drugs and pesticides. Imidazole serves as a raw material in manufacturing drugs like ketoconazole and clotrimazole, which are effective against fungal infections and certain bacteria (American Journal of IT and Applied Sciences Research, 2022).

Anticancer Properties : Some imidazole derivatives, particularly those containing imidazothiazole scaffolds, have shown promising anticancer properties. These compounds are explored for their therapeutic applications in medicine, including their roles in inhibiting kinase activity and other mechanisms contributing to their antitumor efficacy (Garrido et al., 2021).

Mecanismo De Acción

Target of Action

It’s structurally related to imidazole , which is known to interact with various biological targets such as purine receptors

Mode of Action

Imidazole compounds often act by binding to their targets and modulating their activity . The presence of the methylthio group could influence the binding affinity or selectivity of the compound for its targets.

Biochemical Pathways

Imidazole derivatives have been shown to affect various biochemical pathways, including those involved in purine metabolism

Pharmacokinetics

Two-compartment pharmacokinetic models have been used to study similar compounds . These models consider the drug’s movement between a central compartment (usually the bloodstream) and a peripheral compartment (tissues), as well as its elimination .

Result of Action

Related compounds have been used in the synthesis of materials with potential biomedical applications

Action Environment

The action, efficacy, and stability of 2-(methylthio)-4,5-dihydro-1H-imidazole can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in the body and its interaction with targets . Additionally, factors such as pH and temperature can influence the compound’s stability and activity.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It’s possible that it interacts with enzymes or cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

It’s possible that it interacts with transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It’s possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

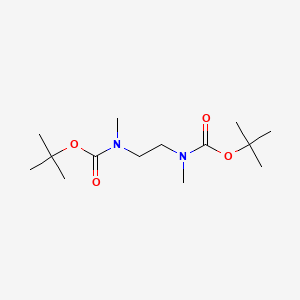

IUPAC Name |

2-methylsulfanyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIMDGQILFWMJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942141 | |

| Record name | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20112-79-2, 5464-11-9 | |

| Record name | 2-(Methylthio)-2-imidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20112-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthio-2-imidazoline hydroiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-2-(methylthio)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020112792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-(methylthio)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary application of 2-(methylthio)-2-imidazoline in organic synthesis?

A1: 2-(methylthio)-2-imidazoline serves as an efficient annelating reagent. [, , ] This means it can react with other molecules to form fused ring systems, specifically imidazo[1,2-a]pyrimidines and pyrimido[1,2-a]thieno[2,3-d]pyrimidines. [] This property makes it valuable for synthesizing novel heterocyclic compounds with potential biological activities.

Q2: Can you provide an example of 2-(methylthio)-2-imidazoline's use in constructing a specific class of compounds?

A2: Researchers successfully utilized 2-(methylthio)-2-imidazoline to synthesize a series of tricyclic, linearly fused N-aryl pyrimidones. [] This involved reacting the compound with 2-chloro-3-pyridine- and 2-chloro-3-pyrazinecarbonyl chlorides, followed by reactions with aromatic amines. The resulting compounds, including imidazo[1,2-a]pyrido[2,3-d]pyrimidin-5(10H)-ones and pyrimido[1,2-a]pyrazino[2,3-d]pyrimidin-6(6H)-ones, represent a novel class of heterocycles.

Q3: Beyond its role as an annelating agent, has 2-(methylthio)-2-imidazoline been explored for other synthetic applications?

A3: Yes, 2-(methylthio)-2-imidazoline derivatives, particularly 1-(2-fluorobenzoyl)-2-methylthio-2-imidazoline, were explored in double displacement reactions. [] These reactions with 1,1-dialkylhydrazines led to the formation of 2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-ones. This methodology proved valuable for constructing tricyclic heterocycles beyond the initial scope of the compound.

Q4: Has 2-(methylthio)-2-imidazoline been used in the synthesis of any biologically relevant molecules?

A4: Indeed, 2-(methylthio)-2-imidazoline plays a crucial role in the synthesis of specifically labeled creatinine. [] Reaction of its hydroiodide salt with ammonia-[15N] yields creatinine-[15NH2] with high specificity and yield. This labeled creatinine is a valuable tool for metabolic studies and potentially for diagnostic applications.

Q5: Are there any studies on the compatibility of 2-(methylthio)-2-imidazoline with different reaction conditions or materials?

A5: While specific material compatibility data is limited in the provided literature, research demonstrates the successful use of 2-(methylthio)-2-imidazoline in reactions involving hexamethylphosphorous triamide (HMPT). [] Further research is necessary to fully understand its compatibility with a broader range of solvents and reagents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester](/img/structure/B6359080.png)